molecular formula C17H26N2OS B13799337 N-(2-piperidin-1-ylethyl)-4-propoxybenzenecarbothioamide CAS No. 69353-31-7

N-(2-piperidin-1-ylethyl)-4-propoxybenzenecarbothioamide

Cat. No.: B13799337
CAS No.: 69353-31-7
M. Wt: 306.5 g/mol
InChI Key: ZMENZHVMHHTQHY-UHFFFAOYSA-N
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Description

N-(2-piperidin-1-ylethyl)-4-propoxybenzenecarbothioamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-piperidin-1-ylethyl)-4-propoxybenzenecarbothioamide typically involves the condensation of 2-(piperidin-1-yl)ethanamine with 4-propoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol . The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-piperidin-1-ylethyl)-4-propoxybenzenecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-piperidin-1-ylethyl)-4-propoxybenzenecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-piperidin-1-ylethyl)-4-propoxybenzenecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-piperidin-1-ylethyl)-4-propoxybenzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

69353-31-7

Molecular Formula

C17H26N2OS

Molecular Weight

306.5 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)-4-propoxybenzenecarbothioamide

InChI

InChI=1S/C17H26N2OS/c1-2-14-20-16-8-6-15(7-9-16)17(21)18-10-13-19-11-4-3-5-12-19/h6-9H,2-5,10-14H2,1H3,(H,18,21)

InChI Key

ZMENZHVMHHTQHY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=S)NCCN2CCCCC2

Origin of Product

United States

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